

Biological Activity of Pyrazole-4-Carboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid

CAS No.: 706819-84-3

Cat. No.: B2414855

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Executive Summary

The pyrazole scaffold, specifically functionalized at the 4-position, represents a privileged structure in medicinal chemistry.^{[1][2]} Pyrazole-4-carboxylic acid derivatives (including esters, amides, and hydrazides) exhibit a remarkable spectrum of biological activities, ranging from potent kinase inhibition in oncology to selective COX-2 inhibition in inflammatory cascades. This guide dissects the structure-activity relationships (SAR), synthetic accessibility, and mechanistic pharmacodynamics of these compounds, providing a roadmap for their optimization in drug discovery pipelines.

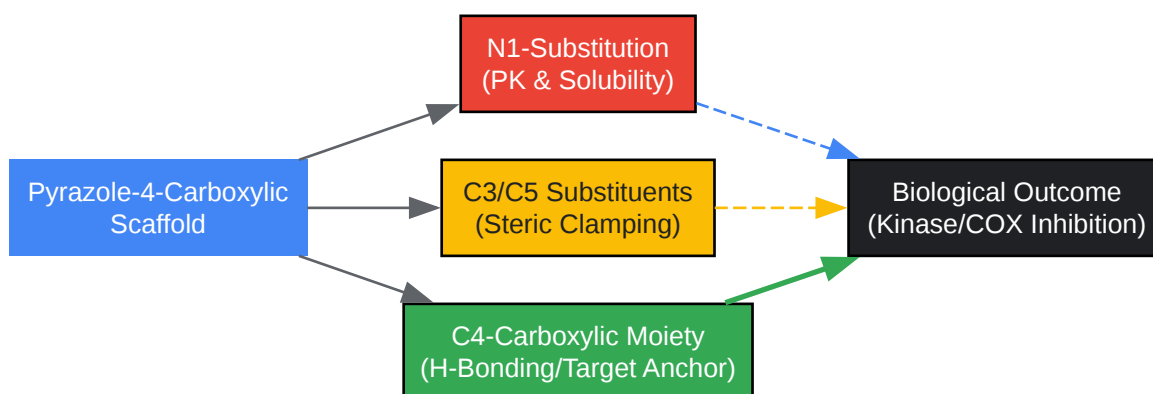
Structural Activity Relationship (SAR) Landscape

The biological efficacy of pyrazole-4-carboxylic acid derivatives is governed by the electronic and steric environment of the pyrazole core. The 4-position serves as a critical vector for engaging deep hydrophobic pockets in enzymes (e.g., kinases) or establishing hydrogen bond networks in receptors.

Core SAR Principles

- N1-Position: Substitution here (e.g., aryl, heteroaryl) controls pharmacokinetic properties (solubility, metabolic stability) and dictates the orientation of the molecule within the binding site. Bulky aryl groups often enhance hydrophobic interactions.
- C3 & C5 Positions: These positions are essential for "clamping" the molecule in the active site. Electron-withdrawing groups (EWGs) like -CF₃ or halogens at C3 often increase potency by modulating the acidity of the pyrazole protons (if NH is free) or altering the dipole moment.
- C4-Carboxylic Moiety: This is the pharmacophoric anchor.
 - Free Acid: Often poor cell permeability but high affinity for polar pockets.
 - Amides (Carboxamides): The most bioactive class. The amide nitrogen can act as a hydrogen bond donor, crucial for ATP-mimetic activity in kinase inhibitors.
 - Esters: Generally act as prodrugs or lipophilic precursors.

Visualizing the SAR Logic



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Figure 1: Structural Activity Relationship (SAR) logic flow for pyrazole-4-carboxylic acid derivatives.

Therapeutic Applications & Mechanisms[3][4][5]

Anticancer Activity: Kinase Targeting

Pyrazole-4-carboxamides are potent ATP-competitive inhibitors. They function by occupying the ATP-binding pocket of protein kinases, preventing phosphorylation cascades essential for tumor proliferation.

- **Aurora A Kinase:** Derivatives bearing N,1,3-triphenyl motifs have shown nanomolar IC50 values. The 4-carboxamide group forms hydrogen bonds with the hinge region of the kinase.
- **EGFR & VEGFR-2:** 5-alkylated selanyl-1H-pyrazole derivatives function as dual inhibitors, disrupting angiogenesis and cell signaling simultaneously.
- **Tubulin Polymerization:** Certain 3,4-diaryl pyrazole derivatives inhibit tubulin polymerization, arresting cells in the G2/M phase, similar to Combretastatin A-4.

Anti-Inflammatory Activity: COX-2 Selectivity

The gastrointestinal toxicity of NSAIDs is linked to COX-1 inhibition. Pyrazole-4-carboxylic acid derivatives, particularly those with benzenesulfonamide moieties, exhibit high selectivity for COX-2.^[3]

- **Mechanism:** The rigid pyrazole ring orients the C4-substituent into the COX-2 secondary pocket (which is absent in COX-1), achieving high selectivity indices.

Antimicrobial & Antifungal

Derivatives synthesized via Vilsmeier-Haack cyclization have demonstrated broad-spectrum activity against *S. aureus* (MRSA), *E. coli*, and *C. albicans*.

- **Target:** DNA Gyrase (topoisomerase II) is a primary target in bacteria, where the pyrazole moiety intercalates or blocks the ATP binding site of the GyrB subunit.

Data Summary: Potency Comparison

Therapeutic Area	Target	Derivative Class	Key Potency Metric	Ref
Anticancer	Aurora A Kinase	N,1,3-triphenyl-4-carboxamide	IC50: ~0.02 - 0.5 μ M	[2]
Anticancer	MCF-7 (Breast)	Pyrazole-PI3K Inhibitor	IC50: 0.25 μ M	[3]
Anti-inflammatory	COX-2	Benzothiophen-pyrazole acid	IC50: 0.01 μ M (SI > 300)	[3]
Antimicrobial	S. aureus	Pyrazole-4-carboxamide (6a)	MIC: 0.02 mg/mL	[1]

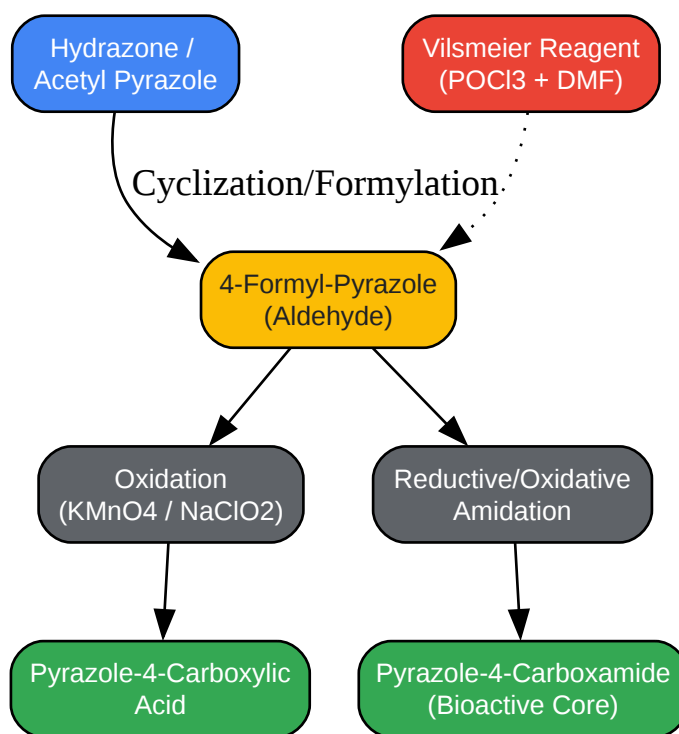
Synthetic Strategies

Accessing the 4-carboxylic acid moiety typically involves introducing a carbon electrophile at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the industry standard for this transformation, yielding an aldehyde that is easily oxidized to the acid or converted to nitriles/amides.

Primary Workflow: Vilsmeier-Haack Approach[1][6][7][8]

- Hydrazone Formation: Condensation of a ketone with a hydrazine derivative.[4]
- Vilsmeier Cyclization: Treatment with POCl₃/DMF generates the pyrazole ring and installs a formyl group at C4 simultaneously (or formylates an existing pyrazole).
- Oxidation/Amidation: The C4-aldehyde is oxidized to carboxylic acid (using KMnO₄ or NaClO₂) or converted directly to amides via oxidative amidation.

Visualizing the Synthetic Pathway



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Figure 2: Synthetic workflow for accessing Pyrazole-4-Carboxylic Acid derivatives via Vilsmeier-Haack chemistry.

Experimental Protocols

Synthesis of Pyrazole-4-Carboxylic Acid (Representative Protocol)

Based on Vilsmeier-Haack methodology [1, 4].[1][5]

Reagents: Acetophenone hydrazone derivative, POCl₃, DMF, Na₂CO₃. Safety: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

- Vilsmeier Reagent Prep: Cool anhydrous DMF (10 mL) to 0°C. Add POCl₃ (30 mmol) dropwise with stirring. Stir for 30 min to form the chloroiminium salt (white/yellowish solid may form).
- Cyclization: Add the hydrazone substrate (10 mmol) dissolved in minimal DMF to the Vilsmeier reagent.

- Heating: Warm the mixture to 60–80°C and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize with saturated Na₂CO₃ solution to pH 7–8.
- Isolation: The 4-formyl pyrazole precipitate is filtered, washed with water, and recrystallized from ethanol.
- Oxidation to Acid: Dissolve the aldehyde (5 mmol) in acetone/water. Add KMnO₄ (1.5 eq) and stir at RT for 2 hours. Filter MnO₂, acidify filtrate with HCl to precipitate the Pyrazole-4-Carboxylic Acid.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer claims [3, 5].

Objective: Determine IC₅₀ against cancer cell lines (e.g., MCF-7).

- Seeding: Seed MCF-7 cells (5×10^3 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Dissolve pyrazole derivatives in DMSO. Prepare serial dilutions (0.1 μM to 100 μM). Add to wells (Final DMSO < 0.1%). Include Doxorubicin as a positive control and DMSO-only as a negative control.
- Incubation: Incubate for 48–72 hours.
- MTT Addition: Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove media carefully. Add 100 μL DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader.
- Analysis: Calculate % Cell Viability = $(OD_{\text{sample}} / OD_{\text{control}}) \times 100$. Plot dose-response curves to determine IC₅₀.

Future Outlook: PROTACs and Hybrids

The future of this scaffold lies in Proteolysis Targeting Chimeras (PROTACs). The pyrazole-4-carboxylic acid moiety is an ideal "warhead" to bind target proteins (like kinases), which can be linked to an E3 ligase ligand. This shifts the paradigm from inhibition to protein degradation, potentially overcoming resistance mechanisms seen in standard kinase inhibitors.

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